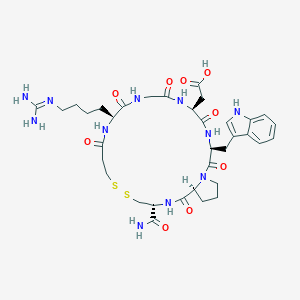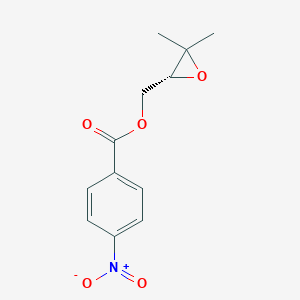
(2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid, also known as 2F-4-DA, is a chemical compound that has been studied for its potential use in the treatment of Parkinson's disease. It is a derivative of the neurotransmitter dopamine, which is involved in the regulation of movement, mood, and motivation.
Mecanismo De Acción
The exact mechanism of action of (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid is not fully understood. However, it is believed to work by increasing the availability of dopamine in the brain. Dopamine is involved in the regulation of movement, mood, and motivation. By increasing dopamine levels, (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid may help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid have been studied in animal models. Research has shown that (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid can increase dopamine levels in the brain, which may help to alleviate the symptoms of Parkinson's disease. In addition, (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid has been shown to have antioxidant properties, which may help to protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid in lab experiments is that it is a relatively simple compound to synthesize. In addition, it has been shown to have potential therapeutic benefits for Parkinson's disease. However, one limitation of using (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid is that its mechanism of action is not fully understood. Further research is needed to fully understand how this compound works and to determine its potential therapeutic benefits.
Direcciones Futuras
There are several future directions for research on (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid. One area of research is to further investigate its mechanism of action. This may help to identify other potential therapeutic uses for this compound. In addition, research could be conducted to optimize the synthesis process for (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid, making it more efficient and cost-effective. Finally, studies could be conducted to determine the safety and efficacy of (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid in humans, which would be a crucial step in its development as a therapeutic agent for Parkinson's disease.
Métodos De Síntesis
(2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the conversion of 2-fluoro-3,4-dihydroxybenzaldehyde to its corresponding methyl ether using methanol and hydrochloric acid. The resulting compound is then reacted with a mixture of sodium borohydride and acetic acid to give the desired product.
Aplicaciones Científicas De Investigación
Research has shown that (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid has potential therapeutic benefits for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. The symptoms of Parkinson's disease include tremors, rigidity, and difficulty with movement. (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid has been shown to increase dopamine levels in the brain, which may help to alleviate these symptoms.
Propiedades
Número CAS |
152354-25-1 |
|---|---|
Nombre del producto |
(2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid |
Fórmula molecular |
C8H7FO5 |
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
2-(2-fluoro-3,4-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-5-3(6(11)8(13)14)1-2-4(10)7(5)12/h1-2,6,10-12H,(H,13,14) |
Clave InChI |
VLCZLUZLNNERKM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)O)O |
SMILES canónico |
C1=CC(=C(C(=C1C(C(=O)O)O)F)O)O |
Sinónimos |
Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)

![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)




![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)





![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)